Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate
Description
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based ester derivative characterized by a 2-nitrobenzyl substituent at the N1 position of the pyrazole ring and methyl ester groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their structural diversity, biological relevance, and applications in coordination chemistry . The 2-nitrobenzyl group introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, intermolecular interactions, and crystalline packing. The nitro group’s ortho position likely imposes steric and electronic constraints, affecting molecular conformation and supramolecular assembly.
Properties
Molecular Formula |
C14H13N3O6 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
dimethyl 1-[(2-nitrophenyl)methyl]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C14H13N3O6/c1-22-13(18)10-7-12(14(19)23-2)16(15-10)8-9-5-3-4-6-11(9)17(20)21/h3-7H,8H2,1-2H3 |
InChI Key |
XSKYXFBYOLYRKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 3,5-pyrazole dicarboxylic acid
- Starting from 3,5-pyrazole dicarboxylic acid hydrate , esterification is performed using methanol in the presence of thionyl chloride .
- The reaction is conducted under an inert nitrogen atmosphere, initially at 0°C, then heated to 80°C for 4 hours.
- This method yields dimethyl 1H-pyrazole-3,5-dicarboxylate with high efficiency (~99% yield).
| Parameter | Details |
|---|---|
| Starting material | 3,5-pyrazole dicarboxylic acid hydrate (5 g, 28.71 mmol) |
| Reagents | Methanol (50 mL), Thionyl chloride (6.28 mL, 86.15 mmol) |
| Conditions | 0°C to 80°C, 4 hours, nitrogen atmosphere |
| Yield | 99% |
| Characterization | 1H-NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 3.96 (s, 6H) |
This esterification method is well-documented and provides a reliable route to the pyrazole diester intermediate.
N-Alkylation with 2-Nitrobenzyl Halide
Alkylation Reaction
- The key step involves the nucleophilic substitution of the pyrazole nitrogen by a 2-nitrobenzyl halide (commonly bromide or chloride).
- The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
- The mixture is stirred at moderate temperatures (room temperature to 50°C) for 12–24 hours.
Workup and Purification
- After completion, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane.
- The organic layer is dried over anhydrous magnesium sulfate and concentrated.
- Purification is achieved by flash chromatography using hexane/ethyl acetate mixtures.
| Parameter | Details |
|---|---|
| Pyrazole substrate | Dimethyl 1H-pyrazole-3,5-dicarboxylate |
| Alkylating agent | 2-nitrobenzyl bromide or chloride |
| Base | K2CO3 or NaH |
| Solvent | DMF or DMSO |
| Temperature | 25–50°C |
| Reaction time | 12–24 hours |
| Purification | Flash chromatography (hexane/EtOAc) |
This method yields the desired Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate with good purity and moderate to high yields (typically 70–85%).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of acid | Methanol, Thionyl chloride, 0–80°C, 4 h, N2 | 99 | High yield, inert atmosphere required |
| N-Alkylation | 2-nitrobenzyl bromide, K2CO3, DMF, 25–50°C, 12–24 h | 70–85 | Base choice critical, purification by chromatography |
| Alternative methods | Phase-transfer catalysis, microwave heating | Variable | Can improve reaction time and yield |
Research Findings and Analytical Data
- NMR Spectroscopy confirms the substitution pattern and integrity of the pyrazole ring.
- Mass spectrometry verifies molecular weight consistent with the target compound.
- Infrared spectroscopy shows characteristic ester carbonyl and nitro group absorptions.
- Crystallographic studies on related pyrazole dicarboxylates confirm the structural framework and substitution sites.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Conversion to nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of derivatives of pyrazole compounds, including dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate. For instance, a study demonstrated that certain pyrazole derivatives exhibit significant antibacterial activity against various bacterial strains, including E. coli and Staphylococcus aureus . The compound's structure allows for effective interaction with bacterial enzymes, inhibiting their function.
Genotoxicity Studies
Research has also focused on the genotoxicity of this compound. A comparative analysis of its genotoxic effects revealed that while some derivatives showed weak genotoxicity, others presented more significant risks . This information is crucial for assessing the safety profile of compounds intended for therapeutic use.
Material Science
Coordination Complexes
This compound can serve as a ligand in the formation of coordination complexes. These complexes have been studied for their potential application in catalysis and material science. For example, complexes formed with nickel and cadmium salts demonstrated promising catalytic properties in organic reactions .
Agricultural Research
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt the biological processes of pests. Research indicates that pyrazole derivatives can effectively target specific pest species while minimizing harm to beneficial insects . This specificity is vital for developing sustainable agricultural practices.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antibacterial Activity Study | Demonstrated significant inhibition against E. coli with an inhibition zone of 16.1 mm | Medicinal Chemistry |
| Genotoxicity Assessment | Found to have low genotoxicity compared to other compounds | Safety Evaluation |
| Coordination Complex Formation | Exhibited superior catalytic activity in organic reactions | Material Science |
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Substituent Position and Dihedral Angles
The orientation of the benzyl substituent relative to the pyrazole ring significantly impacts molecular geometry. For example:
- Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: The dihedral angle between the pyrazole and benzyl rings is 71.74°, with π-π stacking interactions between adjacent pyrazole and benzene rings (centroid-centroid distances: 3.5074 Å and 3.9401 Å) .
- Dimethyl 1-(3-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: A smaller dihedral angle of 67.74° is observed, stabilized by an intramolecular C–H⋯O bond and weak intermolecular interactions .
- Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: The ortho-substituted cyanobenzyl group results in distinct crystal packing without significant π-π interactions, emphasizing the role of substituent position .
In contrast, dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate (with a smaller cyanomethyl group) forms centrosymmetric dimers via C–H⋯O hydrogen bonds (R₂²(10) motifs), unlike bulkier benzyl derivatives, which lack such interactions .
Electronic Effects of Substituents
- Nitro vs. Cyano Groups: The 2-nitrobenzyl group’s strong electron-withdrawing nature may enhance dipole interactions or hydrogen bonding compared to cyano-substituted analogs.
- Chloro-Substituted Analogs: Dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate forms C–H⋯O hydrogen-bonded chains (C(5)C(8)[R₁²(7)]), differing from cyclic dimers observed in non-halogenated derivatives .
Hydrogen Bonding and Supramolecular Assembly
Biological Activity
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate (CAS No. 87592-00-5) is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure featuring a pyrazole ring substituted with a nitrobenzyl group and two ester functional groups. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula: C₁₄H₁₃N₃O₆
- Molecular Weight: 319.27 g/mol
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: 489.0 ± 40.0 °C at 760 mmHg
- LogP: 1.34
Biological Activities
This compound exhibits various biological activities, primarily attributed to the pyrazole moiety and the nitro group present in its structure. The following sections detail its pharmacological effects based on recent studies.
Antimicrobial Activity
Research has shown that compounds containing the pyrazole nucleus possess significant antimicrobial properties. For instance, studies have indicated that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . In particular, the presence of the nitro group in this compound enhances its interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in various models, comparable to standard anti-inflammatory drugs like indomethacin . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Properties
Emerging evidence suggests that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have reported that certain pyrazole compounds can target specific pathways involved in cancer progression, making them potential candidates for further development in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dimethyl 1-(3-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | Contains a cyano group | Different electronic properties |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbonitrile | Hydroxyl and cyano groups | Potentially different biological activities |
| 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole | Multiple aromatic rings | Enhanced stability and diverse interactions |
The mechanisms underlying the biological activities of this compound involve several biochemical interactions:
- Nitro Group Reduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against pathogens or cancer cells.
- Ester Hydrolysis: The ester groups may hydrolyze to release active metabolites that exert biological effects .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:
- Anti-inflammatory Study: A recent study evaluated a series of pyrazole derivatives for anti-inflammatory activity using a carrageenan-induced edema model in mice. Results indicated that compounds similar to this compound exhibited significant reductions in edema comparable to standard treatments .
- Antimicrobial Testing: Another investigation assessed the antimicrobial properties of several pyrazoles against clinically relevant strains. This compound showed promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. What are the standard synthetic protocols for preparing dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate?
A typical method involves nucleophilic substitution under reflux conditions. For example, 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester is reacted with a nitrobenzyl bromide derivative (e.g., 2-nitrobenzyl bromide) in acetone with K₂CO₃ as a base. The reaction is monitored via TLC, and the product is purified by recrystallization from diethyl ether . Optimization of reaction time and stoichiometry (e.g., 1:1 molar ratio of reactants) is critical to minimize side products like unreacted starting materials or over-alkylated derivatives .
Q. How is the crystal structure of this compound characterized, and what key structural parameters are reported?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound typically crystallizes in a monoclinic system (e.g., space group P2₁/n) with unit cell parameters such as a = 7.24 Å, b = 10.98 Å, c = 18.41 Å, and β = 100.67° . Key features include:
- A dihedral angle of ~71° between the pyrazole ring and the nitrobenzyl substituent, indicating steric hindrance .
- Weak intermolecular interactions (C–H···O, C–H···π) that stabilize the crystal lattice, as quantified in Tables 1–2 of crystallographic reports .
Advanced Research Questions
Q. How does the position of the nitro group (ortho vs. para) on the benzyl ring affect the compound’s reactivity and crystallographic packing?
Comparative studies with analogs (e.g., 4-cyanobenzyl derivatives) reveal that ortho-substituents introduce steric strain, increasing the dihedral angle between the pyrazole and benzyl rings (71.74° for ortho vs. 58.2° for para analogs). This strain reduces π-π stacking efficiency but enhances C–H···O interactions due to closer proximity of nitro oxygen atoms to adjacent hydrogen donors . Computational studies (DFT) can model these electronic effects by analyzing frontier molecular orbitals and electrostatic potential maps .
Q. What strategies resolve contradictions between NMR data and crystallographic bond lengths in substituted pyrazole derivatives?
Discrepancies often arise from dynamic effects in solution (e.g., rotational freedom of ester groups) versus static crystal structures. To address this:
- Perform variable-temperature NMR to detect restricted rotation (e.g., splitting of methyl ester signals below 240 K) .
- Validate crystallographic data with Hirshfeld surface analysis to quantify intermolecular contacts and compare them with solution-phase NOE correlations .
Q. How can computational methods predict and rationalize intermolecular interactions observed in SC-XRD studies?
Molecular dynamics (MD) simulations or density functional theory (DFT) can model:
- C–H···O interactions : Calculate interaction energies (~2–4 kcal/mol) and compare with crystallographic distances (e.g., 2.6–3.0 Å for C–H···O) .
- π-π stacking : Use symmetry-adapted perturbation theory (SAPT) to quantify contributions from dispersion forces versus electrostatic effects .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment beyond standard NMR and HPLC?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 317.1501 for [M+H]⁺ in diethyl analogs) .
- Differential scanning calorimetry (DSC) : Detect polymorphic transitions or decomposition events (>200°C for thermal stability) .
- Powder XRD : Verify phase purity by matching experimental patterns with simulated data from SC-XRD .
Q. How can synthetic byproducts (e.g., over-alkylated derivatives) be identified and minimized?
- LC-MS monitoring : Track reaction progress in real-time to identify intermediates (e.g., mono- vs. di-alkylated species) .
- Base optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce nucleophilicity of the reaction medium and suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
